5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of pyrazole-bearing compounds known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structures of these compounds are typically verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar hydrazine-coupled pyrazoles involves a series of steps, including esterification, hydrazination, salt formation, and cyclization . The synthesized compounds are then evaluated for their in vitro and in vivo activities .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as FTIR and 1H NMR . For instance, the yield of a similar compound was 48%, with a melting point of 249–2519 °C (MeOH). The IR (KBr, cm −1) ν: 3541 (NH), 1668 (amide I), 1623 (amide II); 1 H-NMR (CDCl 3, ppm): δ = 3.64 (s, 3H, OCH 3), 4.08 (d, 2H, pyrazol-H-4), 6.78 (m, 1H, pyrazol-H-5), 6.85–7.84 (m, 17H, Ar–H), 10.92 (s, 1H, CONH, exchangeable with D 2 O); 13 C-NMR (CDCl 3, ppm): δ = 56.30 (OCH 3), 164.80 (CONH), 154.67, 43.28, 66.68 (3C, pyrazoline ring), 112.92, 116.15, 128.55, 142.10, 135.00, 128.78, 133.62, 128.18, 117.15, 158.24, 139.04, 119.38, 120.47, 131.36, 129.60, 126.60, 115.35, 139.54 (24C, Ar–C) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, and cyclization . All reactions are typically monitored by thin layer chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques such as FTIR, 1H NMR, and 13C NMR . For example, a similar compound had a yield of 48%, with a melting point of 249–2519 °C (MeOH) .Scientific Research Applications
Synthesis and Structural Analysis :
- Klemm et al. (1982) described the synthesis of 5-Chloro-3-(2-thienyl)-2,1-benzisoxazole, a compound related to the one , through condensation processes, highlighting the synthetic pathways and structural insights of such compounds (Klemm, Klopfenstein, & Nelson, 1982).
Biological Activities and Molecular Docking :
- Thakral et al. (2020) synthesized derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide and evaluated their antidiabetic properties. The study included molecular docking and dynamic simulation studies, indicating the potential biological activities of these compounds (Thakral, Narang, Kumar, & Singh, 2020).
Pharmacological Applications :
- Abdulla et al. (2013) conducted a study on novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, assessing their anti-inflammatory activities. This highlights the pharmacological potential of related compounds (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).
Antimicrobial Activity :
- Daidone et al. (1992) investigated the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, revealing their effectiveness against various microorganisms. Such studies are crucial in exploring the antimicrobial potential of similar compounds (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
properties
IUPAC Name |
5-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-10-1-4-12(5-2-10)23-17(14-8-28-9-15(14)22-23)21-18(25)13-7-11(20)3-6-16(13)24(26)27/h1-7H,8-9H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPCUXFCCPYCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.